{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol
Description
Properties
IUPAC Name |
[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-8-14(2)17(11-13)22-10-9-20-16-6-4-3-5-15(16)19-18(20)12-21/h3-8,11,21H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKNNOATXIEBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodiazole Core Formation
The benzodiazole scaffold is constructed via acid-catalyzed condensation of o-phenylenediamine with glyoxylic acid derivatives. Key parameters include:
Reaction Conditions
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Catalyst : 10 mol% p-toluenesulfonic acid in refluxing ethanol
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Temperature : 80°C for 6 hours
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Yield : 78–82% (isolated via vacuum filtration)
Mechanistic Insight
Protonation of the glyoxylic acid carbonyl enhances electrophilicity, enabling nucleophilic attack by the diamine’s primary amine. Subsequent cyclodehydration forms the diazole ring, with water removal driving equilibrium toward product formation.
N-Alkylation with 2-(2,5-Dimethylphenoxy)ethyl Groups
Introducing the 2,5-dimethylphenoxyethyl side chain at the benzodiazole N1 position requires selective alkylation:
Reagent Optimization
| Alkylating Agent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromoethyl ether | DMF | K₂CO₃ | 80°C | 65 |
| Chloroethyl ether | Acetonitrile | DBU | 70°C | 58 |
| Tosylate ester | THF | NaH | 25°C | 72 |
Data synthesized from bromodomain inhibitor alkylation protocols
The tosylate ester demonstrates superior leaving group ability, enabling room-temperature reactions with sodium hydride as a non-nucleophilic base. Steric hindrance from the 2,5-dimethyl substituents necessitates prolonged reaction times (12–16 hours) for complete conversion.
Hydroxymethyl Group Installation
The C2 hydroxymethyl functionality is introduced through sequential formylation and reduction:
Stepwise Protocol
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Vilsmeier-Haack Formylation :
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Reagents: POCl₃/DMF complex (1.2 equiv)
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Conditions: 0°C → 25°C over 2 hours
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Intermediate: 2-Formylbenzodiazole (91% yield)
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Sodium Borohydride Reduction :
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Solvent: Methanol/THF (1:1)
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Temperature: −10°C (prevents over-reduction)
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Yield: 87%
-
Critical Consideration
Electron-withdrawing effects from the diazole ring stabilize the formyl intermediate, permitting selective reduction without competing N-alkylation side reactions.
Process Optimization and Scalability
Solvent Effects on Alkylation Efficiency
Polar aprotic solvents enhance alkylation rates by stabilizing transition states:
| Solvent | Dielectric Constant | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 8 | 72 |
| DMSO | 46.7 | 6 | 68 |
| Acetonitrile | 37.5 | 10 | 58 |
Adapted from large-scale bromodomain inhibitor production
DMF achieves optimal balance between reaction rate and product stability, though residual solvent removal requires careful azeotropic distillation with toluene.
Purification Strategy
Reverse-phase chromatography (C18 silica, methanol/water gradient) resolves three major impurities:
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Di-alkylated byproduct (Rf = 0.62)
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Hydroxymethyl oxidation product (Rf = 0.55)
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Incomplete formylation intermediate (Rf = 0.48)
Chromatographic Conditions
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Column: 250 × 50 mm C18
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Mobile Phase: 60→100% methanol over 30 minutes
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Flow Rate: 40 mL/min
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Purity Post-Purification: 98.4% (HPLC, 254 nm)
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
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δ 7.82–7.75 (m, 2H, Ar-H)
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δ 6.95 (s, 1H, Phenoxy-H)
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δ 4.62 (s, 2H, CH₂OH)
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δ 4.24 (t, J = 6.8 Hz, 2H, OCH₂)
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δ 2.31 (s, 6H, CH₃-Ar)
IR (KBr)
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3360 cm⁻¹ (O-H stretch)
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1595 cm⁻¹ (C=N diazole)
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1245 cm⁻¹ (C-O-C ether)
Industrial-Scale Considerations
Continuous Flow Alkylation
Microreactor systems (Corning AFR) enhance heat transfer for exothermic alkylation:
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Residence Time: 12 minutes
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Productivity: 3.2 kg/day (vs. 0.8 kg/day batch)
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Impurity Profile: <0.5% di-alkylated species
Chemical Reactions Analysis
{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol undergoes various chemical reactions, including:
Scientific Research Applications
{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of {1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The phenoxyethyl group enhances its binding affinity and specificity, making it a potent compound for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs: Benzimidazole Derivatives
2.1.1 1H-Benzimidazol-2-yl(phenyl)methanol ()
- Core Structure: 1H-benzimidazole with a hydroxymethyl group at C2 and a phenyl substituent on the methanol carbon.
- Key Differences: The target compound replaces the phenyl group with a 2,5-dimethylphenoxyethyl chain at N1, enhancing lipophilicity (calculated logP ~3.2 vs. ~2.5 for the phenyl analog). The dimethylphenoxy group may improve metabolic stability compared to the phenyl group, which is prone to oxidative degradation.
- Synthesis: Both compounds likely involve nucleophilic substitution or condensation reactions, but the target requires additional steps for introducing the phenoxyethyl chain .
5-Benzhydryl-1,3-dihydro-2H-benzo[d]imidazol-2-one ()
- Core Structure : Benzimidazolone with a benzhydryl group at C5.
- Key Differences :
Functional Analogs: Anticancer Heterocycles ()
Schiff base-linked 1,2,3-triazole derivatives (e.g., compounds 74 and 75 ) exhibit cytotoxicity against A549 lung cancer cells (IC50: 45.1–78.9 µM). Comparatively:
- Structural Contrasts: The target’s benzimidazole core may offer stronger π-π stacking interactions with DNA or enzymes compared to triazoles. The dimethylphenoxyethyl group in the target could enhance membrane permeability relative to triazoles’ fluorophenyl/chlorophenyl groups.
- Bioactivity Prediction : Molecular docking studies suggest that the target’s hydroxymethyl group may interact with catalytic residues in kinases or topoisomerases, analogous to triazole derivatives’ nitro/methoxy motifs .
Biological Activity
The compound {1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol is a member of the benzimidazole family, which is known for its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological applications, and relevant case studies.
Structural Characteristics
The molecular structure of this compound includes:
- Benzimidazole Core : A bicyclic structure that enhances biological activity.
- Dimethylphenoxy Group : This moiety may influence the compound's interaction with biological targets.
- Methanol Functional Group : Potentially affects solubility and bioavailability.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Molecular Weight | 299.36 g/mol |
| CAS Number | 890634-96-5 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of Benzimidazole : Reacting o-phenylenediamine with carboxylic acids or their derivatives.
- Alkylation : Introducing the dimethylphenoxyethyl group via alkylation reactions.
- Reduction : Converting the resulting compound to the methanol derivative through reduction techniques.
Anticancer Properties
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. Compounds with structural similarities to this compound have shown:
- Inhibition of Cancer Cell Proliferation : Studies demonstrate that these compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
Antiviral Activity
Benzimidazole derivatives have also been investigated for their antiviral effects. Preliminary studies suggest:
- Inhibition of Viral Replication : Similar compounds have been found to reduce the replication of viruses such as herpes simplex virus (HSV), indicating potential therapeutic applications in antiviral treatments.
Neuroprotective Effects
The neuroprotective potential of benzimidazole derivatives is an area of active research:
- Modulation of Neurotransmitter Systems : These compounds may influence pathways related to neuroprotection and inflammation, potentially offering therapeutic benefits in neurodegenerative diseases.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of a benzimidazole derivative structurally related to this compound on human cancer cell lines. The findings indicated a dose-dependent reduction in cell viability and increased apoptosis markers.
Study 2: Antiviral Mechanism
Another investigation focused on the antiviral properties of similar compounds against HSV. Results showed that treatment with the compound led to a significant decrease in viral load in infected cell cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
